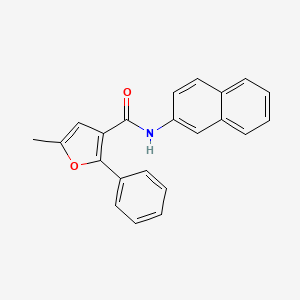![molecular formula C17H17BrN2O4 B15018303 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted methoxyphenyl group and a hydrazide linkage. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is subsequently converted to its hydrazide derivative by reaction with hydrazine hydrate. The final step involves the condensation of the hydrazide with 2-hydroxy-5-methylbenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-bromo-2-methoxyphenol
- 2-hydroxy-5-methylbenzaldehyde
- Hydrazides of similar structure
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for targeted research and applications .
特性
分子式 |
C17H17BrN2O4 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC名 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-3-5-14(21)12(7-11)9-19-20-17(22)10-24-15-6-4-13(18)8-16(15)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChIキー |
DURTWSUFUDTUOF-DJKKODMXSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
正規SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15018220.png)
![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-[2-(prop-2-EN-1-YL)phenoxy]acetohydrazide](/img/structure/B15018228.png)
![2-(2-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018237.png)
![N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide](/img/structure/B15018244.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B15018248.png)
![(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018271.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15018277.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15018282.png)
![6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018285.png)
![(3E)-N-(4-chlorophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15018286.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B15018296.png)
![4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018299.png)

